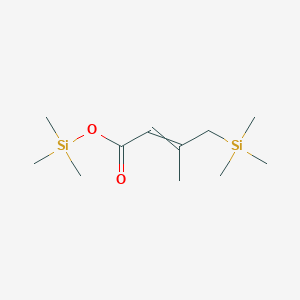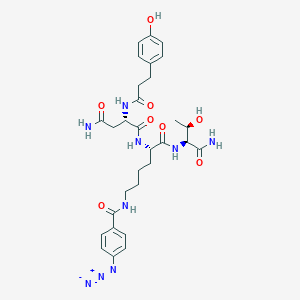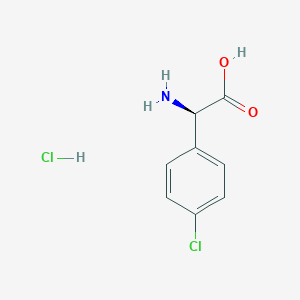
Ciprofloxacin-7-ethylenediamine
Overview
Description
Ciprofloxacin-7-ethylenediamine (Ciprofloxacin-EDA) is a synthetic quinolone antibacterial agent that has been used in the treatment of a variety of bacterial infections. It is derived from the common antibiotic ciprofloxacin, and is used as a prodrug to enhance the bioavailability of ciprofloxacin. Ciprofloxacin-EDA is a well-studied compound that has been shown to have a range of benefits and limitations in the laboratory and in clinical trials.
Scientific Research Applications
Cancer Research : A study by Fathy et al. (2020) found that a new derivative of ciprofloxacin inhibits the proliferation of cervical cancer cells, induces apoptosis, and suppresses migration and colony formation abilities, suggesting its potential as an anti-cancer agent (Fathy et al., 2020).
Broad Spectrum Antibacterial Activity : Castro et al. (2013) highlighted the medicinal potential of ciprofloxacin and its derivatives in clinical development against diverse microorganisms and diseases, potentially improving effectiveness and preventing resistance (Castro et al., 2013).
Prevention of Sepsis : Alveyn et al. (1991) reported that ciprofloxacin serves as an effective prophylactic antimicrobial agent for preventing sepsis in high- and low-risk patients undergoing endoscopic retrograde cholangiography (Alveyn et al., 1991).
Antibiotic Resistance : Hryhoriv et al. (2021) demonstrated that chemical modifications of the C-7 position of the ciprofloxacin ring show promise in expanding fluoroquinolones diversity and combating antibiotic resistance (Hryhoriv et al., 2021).
Treatment for Gram-negative Bacterial Infections : Davis et al. (1996) outlined that ciprofloxacin is an effective treatment for various infections caused by Gram-negative bacteria, offering potential cost savings and early hospital discharge in selected patients (Davis et al., 1996).
Enhanced Bioavailability : Choi et al. (2017) discovered that the solubility and bioavailability of ciprofloxacin are significantly enhanced when complexed with mono-6-deoxy-6-aminoethylamino--cyclodextrin, improving its antibacterial activity (Choi et al., 2017).
Infection-Resistant Biomaterial : Aggarwal et al. (2005) developed an infection-resistant biomaterial by applying Ciprofloxacin to bifunctionalized Dacron material, showing long-term antimicrobial activity for implantable biomedical devices (Aggarwal et al., 2005).
Antibacterial Evaluation Against Multiresistant Bacteria : Vila et al. (2006) found that the 7-(4-methyl)-piperazine ciprofloxacin derivative exhibits very good activity against multiresistant bacteria, with significantly lower minimum inhibitory concentrations compared to ciprofloxacin itself (Vila et al., 2006).
Mechanism of Action
Target of Action
Ciprofloxacin-7-ethylenediamine, also known as Desethylene ciprofloxacin, is a derivative of the second-generation fluoroquinolone antibiotic, Ciprofloxacin . The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Desethylene ciprofloxacin inhibits the action of bacterial DNA gyrase and topoisomerase IV . It binds to these enzymes with high affinity, preventing them from supercoiling the bacterial DNA, which is a necessary step for DNA replication . This inhibition of DNA replication leads to the death of the bacteria .
Biochemical Pathways
It is known that the compound interferes with the function of dna gyrase and topoisomerase iv, enzymes involved in key dna processes . This interference disrupts bacterial DNA replication and other vital processes, leading to bacterial cell death .
Pharmacokinetics
For its parent compound, ciprofloxacin, absorption after oral administration is rapid, and a linear relationship exists between serum concentrations and the dose administered . The absolute bioavailability of Ciprofloxacin is approximately 70%, and it has a large volume of distribution, reflecting penetration into most tissues . Nonrenal clearance accounts for approximately 33% of the elimination of Ciprofloxacin, and it has been identified to have four metabolites .
Result of Action
The result of Desethylene ciprofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By inhibiting the function of DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of bacterial DNA, a necessary step for DNA replication . This disruption of DNA processes leads to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
Ciprofloxacin-7-ethylenediamine interacts with various enzymes, proteins, and other biomolecules. It has been observed that the compound has significant antimicrobial chemotherapeutic effects . The compound’s interaction with enzymes and proteins is critical for its function. For instance, it has been found to establish strong hydrogen bonds with the receptor glucosamine-6-phosphatase (GlcN-6P) and lanosterol 14-alpha-demethylase (CYP51), indicating its potential role in biochemical reactions .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been found to alter the growth, biochemical composition, and antioxidant response of Microcystis, a genus of cyanobacteria . The compound also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibition of DNA gyrase, similar to other fluoroquinolones . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is critical .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study suggests that a dose of ≥ 1200 mg/day is needed to achieve sufficient ƒAUC0–24/MIC ratios .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are critical. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLULTURYPAERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145701 | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103222-12-4 | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103222124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLENECIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A089AJ9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)

![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)





![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)


